5-Chloro-N-{4-[(1r)-1,2-Dihydroxyethyl]phenyl}-1h-Indole-2-Carboxamide
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Overview
Description
5-Chloro-N-{4-[(1r)-1,2-Dihydroxyethyl]phenyl}-1h-Indole-2-Carboxamide is a synthetic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-{4-[(1r)-1,2-Dihydroxyethyl]phenyl}-1h-Indole-2-Carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-{4-[(1r)-1,2-Dihydroxyethyl]phenyl}-1h-Indole-2-Carboxamide undergoes various types of chemical reactions, including:
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Chloro-N-{4-[(1r)-1,2-Dihydroxyethyl]phenyl}-1h-Indole-2-Carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit glycogen phosphorylase, an enzyme involved in glycogen metabolism. This inhibition can lead to reduced glycogen breakdown and altered glucose levels in cells.
Pathways Involved: By inhibiting glycogen phosphorylase, the compound affects the glycogenolysis pathway, which is crucial for maintaining glucose homeostasis.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-N-{4-[(1r)-1,2-Dihydroxyethyl]phenyl}-1h-Indole-2-Carboxamide: Similar structure with a fluorine atom instead of chlorine, showing different biological activities.
5-Bromo-N-{4-[(1r)-1,2-Dihydroxyethyl]phenyl}-1h-Indole-2-Carboxamide: Contains a bromine atom, leading to variations in reactivity and potency.
Uniqueness
5-Chloro-N-{4-[(1r)-1,2-Dihydroxyethyl]phenyl}-1h-Indole-2-Carboxamide is unique due to its specific substitution pattern and the presence of both chloro and dihydroxyethyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C17H15ClN2O3 |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
5-chloro-N-[4-[(1R)-1,2-dihydroxyethyl]phenyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H15ClN2O3/c18-12-3-6-14-11(7-12)8-15(20-14)17(23)19-13-4-1-10(2-5-13)16(22)9-21/h1-8,16,20-22H,9H2,(H,19,23)/t16-/m0/s1 |
InChI Key |
SHCHFGSUYJUEBR-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)O)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
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